Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride

Lipophilicity Drug-likeness Fluorine substitution

Synthesizing amide libraries with free-base anilines often requires protection steps, adding complexity to parallel synthesis. This compound eliminates that bottleneck as a pre-formed HCl salt for direct HATU/EDC/HBTU coupling at room temperature. • Pre-formed HCl salt - direct use without amine protection • 5-Fluoro raises logP by ~1.0-1.8 units vs. non-fluorinated analog without altering TPSA (~52 Ų) • Room-temperature stable solid at 98% purity

Molecular Formula C14H13ClFNO2
Molecular Weight 281.71 g/mol
CAS No. 1355247-48-1
Cat. No. B1402287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride
CAS1355247-48-1
Molecular FormulaC14H13ClFNO2
Molecular Weight281.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)F.Cl
InChIInChI=1S/C14H12FNO2.ClH/c1-18-14(17)11-5-10(6-12(15)7-11)9-3-2-4-13(16)8-9;/h2-8H,16H2,1H3;1H
InChIKeyJIBDUUFPHJJEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride: Identity and Class Context


Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride (CAS 1355247-48-1) is a fluorinated biphenyl building block bearing a 3′-amino group, a 5-fluoro substituent, and a methyl ester, supplied as the hydrochloride salt (C₁₄H₁₃ClFNO₂, MW 281.71 g/mol) [1]. Its computed logP of 4.24 for the free base and topological polar surface area (TPSA) of 52.3 Ų place it in a lipophilic, moderately polar chemical space characteristic of advanced pharmaceutical intermediates . The compound is classified under [1,1′-biphenyl]-3-carboxylic acid, 3′-amino-5-fluoro-, methyl ester, hydrochloride (1:1) and is catalogued with PubChem CID 70701221 and MDL MFCD21332967 [1][2].

Scaffold Fluorinated biphenyl amino ester
Form Pre-formed hydrochloride salt
Lipophilicity Elevated logP range
Polar surface area Moderate TPSA

Why In-Class Biphenyl Amino Esters Cannot Substitute Without Impacting Key Parameters


Superficially similar biphenyl 3-amino methyl ester analogs differ in critical molecular features—the presence and position of the fluorine atom, the salt form, and the amino substitution pattern—that produce measurable deviations in lipophilicity, hydrogen-bond acceptor count, and aqueous handling behaviour [1]. For example, the non-fluorinated analog (methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate, CAS 168619-25-8) exhibits a computed logP of 2.39–3.30, approximately 1.0–1.8 log units lower than the 5-fluoro target (logP 4.24), while losing one H-bond acceptor and lacking the hydrochloride salt that provides room-temperature solid-state stability and aqueous solubility advantages during synthesis . Positional isomers such as methyl 4'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate (CAS 1334499-98-7) shift the amine from the 3′- to the 4′-position, altering the vector of hydrogen-bond donor/acceptor geometry without being available as a pre-formed hydrochloride salt [1]. These differences translate directly into altered reaction kinetics, extraction behaviour, and protein-binding potential in downstream applications, making casual interchange scientifically inadvisable.

Non-fluorinated analog Lower logP and fewer H-bond acceptors may shift permeability and binding profiles in designed scaffolds.
Positional isomer (4′-NH₂) Altered amino vector and free-base form may require additional protonation and change reaction kinetics.
Free-base analogs Lack of HCl salt may reduce room-temperature solid-state stability and aqueous solubility, complicating direct coupling.

Quantitative Differentiation Evidence Versus Closest Analogs


Fluorine-Driven Lipophilicity Elevation

The 5-fluoro substituent in the target compound (CAS 1355247-48-1) raises the computed logP to 4.24, compared with 2.39–3.30 for the non-fluorinated analog methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (CAS 168619-25-8) . This represents a logP increase of 0.94–1.85 units, meaning the target compound is approximately 9- to 70-fold more lipophilic at equilibrium. Enhanced lipophilicity is a well-established parameter for improving membrane permeability and target-binding thermodynamics in medicinal chemistry programs [1].

Lipophilicity elevation
Head-to-head
ΔlogP +0.94 to +1.85
Supports permeability-driven design
Computed logP values; cross-algorithm range
Lipophilicity Drug-likeness Fluorine substitution

Increased Hydrogen-Bond Acceptor Count via Fluorine

The target compound possesses 4 hydrogen-bond acceptor sites (two from the ester carbonyl and methoxy oxygen, one from the primary amine nitrogen, and one from the fluorine atom), versus 3 for the non-fluorinated analog methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (CAS 168619-25-8), which lacks the fluorine atom entirely [1][2]. Fluorine can act as a weak H-bond acceptor (C–F···H–X interactions), contributing to orthogonal protein-ligand interactions that carbon-hydrogen groups cannot replicate. The topological polar surface area remains identical at 52.3 Ų in both compounds, indicating that the fluorine atom increases acceptor capacity without expanding the polar footprint [1][2].

H-bond acceptor count
Head-to-head
4 vs 3 acceptors (TPSA unchanged)
Expands interaction potential without polarity increase
PubChem computed descriptors
Hydrogen bonding Molecular recognition Fluorine effect

Hydrochloride Salt Handling and Solubility Advantage

The target compound is supplied as the hydrochloride salt (C₁₄H₁₃ClFNO₂, MW 281.71), which is a room-temperature-stable solid with a specification of ≥95% purity (or 98%, depending on the supplier) [1]. This contrasts with the free-base analogs methyl 4'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate (CAS 1334499-98-7) and 3'-amino-5-fluoro-biphenyl-2-carboxylic acid methyl ester (CAS 2703752-42-3), which are commonly supplied only as free bases (MW ~245.25), typically requiring cold storage or presenting as oils [1]. The hydrochloride counterion protonates the primary amine, increasing aqueous solubility and facilitating direct use in aqueous or protic reaction media without additional neutralization steps .

Salt-form handling
Class-level
Hydrochloride salt; solid; room-temperature storage
Simplifies aqueous-phase coupling protocols
Supplier catalogue survey; purity ≥95%–98%
Aqueous solubility Salt form Handling stability

Amino Positional Specificity: 3′- Versus 4′-Substitution

The target compound bears the primary amine at the 3′-position of the distal phenyl ring, whereas the commercially available positional isomer methyl 4'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate (CAS 1334499-98-7) places the amine at the 4′-position [1]. This 3′→4′ shift alters the spatial orientation of the hydrogen-bond donor relative to the biphenyl axis and the 5-fluoro substituent on the proximal ring. Both compounds share the molecular formula C₁₄H₁₂FNO₂ (free base) and identical molecular weight (245.25 Da free base), but the 3′-amino target is the only one routinely supplied as the hydrochloride salt [1]. The 4′-amino isomer is not listed as an HCl salt in major supplier databases, limiting its direct applicability in HCl-preferred synthetic sequences .

Amino positional specificity
Head-to-head
3′-NH₂ HCl salt vs 4′-NH₂ free base
Regiochemical vector distinct for derivatization
Only 3′-isomer offers pre-formed HCl salt
Regiochemistry Structure-activity relationship Positional isomerism

Molecular Weight and Heavy Atom Count Distinction

The target compound (MW 281.71, 19 heavy atoms) is 54.45 Da heavier than the non-fluorinated free base analog methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (CAS 168619-25-8; MW 227.26, 17 heavy atoms) [1]. This mass increase arises from the fluorine atom (+19 Da) plus the HCl salt (+36.5 Da). The additional heavy atoms contribute to a higher computed complexity index (298 vs. lower values for simpler analogs) and an increased exact mass (281.0618845 Da), which is a distinguishing analytical fingerprint in LC-MS and HRMS characterization [1].

Molecular weight shift
Head-to-head
ΔMW +54.45 Da; +2 heavy atoms
Distinct LC-MS/HRMS analytical fingerprint
Includes fluorine and HCl mass contributions
Molecular weight Heavy atom count Physicochemical property tuning

Procurement-Grounded Application Scenarios


Medicinal Chemistry Lead Optimization for Elevated Lipophilicity

When a hit or lead series requires increased logP to improve membrane permeability while maintaining a TPSA of ~52 Ų—a value within the favourable range for oral bioavailability—this compound serves as a direct building block. The 5-fluoro substituent raises logP by ~1.0–1.8 units relative to the non-fluorinated analog without altering TPSA, consistent with established fluorine bioisosteric replacement strategies [1][2]. This makes it suitable for central nervous system and intracellular target programs where passive diffusion is rate-limiting [1].

Aqueous-Phase Amide Coupling with Pre-Activated Amine Hydrochloride

The hydrochloride salt form of the 3′-amino group eliminates the need for separate amine protonation or protection prior to amide bond formation in aqueous or protic solvent systems. Unlike the free-base positional isomer (CAS 1334499-98-7), which may require additional handling for solubility, this compound can be used directly in HATU-, EDC-, or HBTU-mediated coupling reactions at room temperature [3]. This attribute is particularly valuable in parallel synthesis libraries where minimizing unit operations per reaction is critical for throughput and reproducibility [3].

Fragment-Based Drug Design Exploiting C–F H-Bond Acceptor Interactions

The C–F bond provides a weak hydrogen-bond acceptor that can engage in orthogonal multipolar interactions (C–F···H–N, C–F···C=O) with protein backbone and side-chain residues [2]. The presence of 4 H-bond acceptors (vs. 3 for non-fluorinated analogs) expands the potential interaction landscape without increasing the topological polar surface area [1]. This property is leveraged in fragment elaboration campaigns where fluorine scanning is used to probe binding site electrostatics and improve affinity while monitoring ligand efficiency metrics [2].

Analytical Reference Standard for LC-MS and HRMS Verification

The compound's well-defined exact mass (281.0618845 Da) and characteristic isotopic pattern (³⁵Cl/³⁷Cl from the hydrochloride counterion) provide unambiguous analytical markers for mass spectrometric verification [1]. As a solid HCl salt with room-temperature storage stability and specified purity of 95–98%, it is suitable for use as an external calibration standard or system suitability test compound in LC-MS workflows monitoring reactions involving fluorinated biphenyl amino ester intermediates [1][3].

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization research
LogP elevation without TPSA increase
Passive permeability and target access assessment
Aqueous-phase amide coupling workflows
Pre-formed HCl salt for direct use
Reaction throughput and reproducibility
Fragment-based binding interaction studies
C–F H-bond acceptor capability
Binding site electrostatics and ligand efficiency
Analytical reference for LC-MS verification
Distinct exact mass and isotope pattern
Mass spectrometry system suitability
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